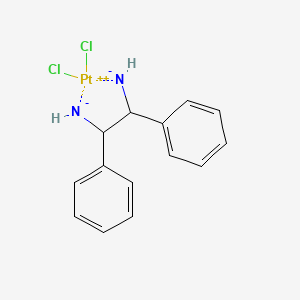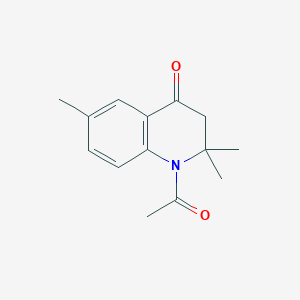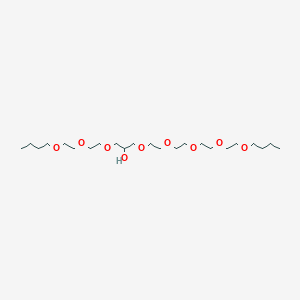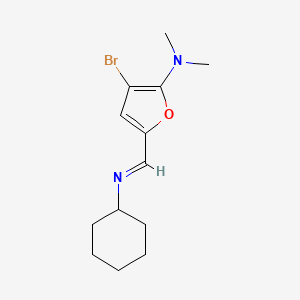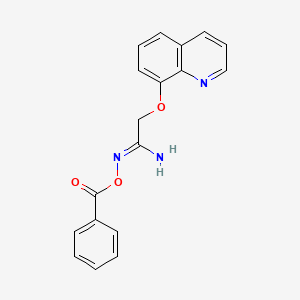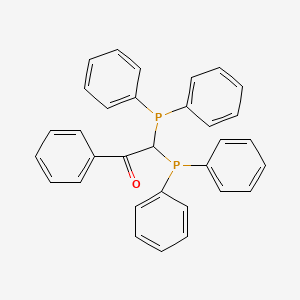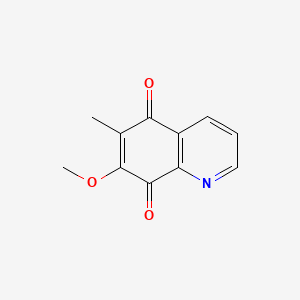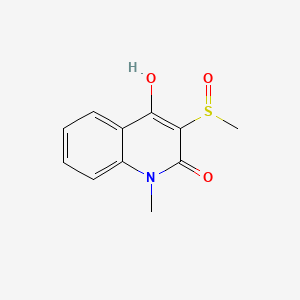![molecular formula C11H12O2 B12881522 1-[5-(But-1-yn-1-yl)-2-methylfuran-3-yl]ethan-1-one CAS No. 106345-11-3](/img/structure/B12881522.png)
1-[5-(But-1-yn-1-yl)-2-methylfuran-3-yl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-(But-1-yn-1-yl)-2-methylfuran-3-yl)ethanone is an organic compound that belongs to the class of furan derivatives Furan derivatives are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science
准备方法
The synthesis of 1-(5-(But-1-yn-1-yl)-2-methylfuran-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylfuran and but-1-yne.
Reaction Conditions: The reaction typically involves the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the furan ring, followed by the addition of but-1-yne under an inert atmosphere (e.g., nitrogen or argon) to form the desired product.
Catalysts: Palladium or copper catalysts may be used to facilitate the coupling reaction between the furan ring and but-1-yne.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness.
化学反应分析
1-(5-(But-1-yn-1-yl)-2-methylfuran-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can convert the alkyne group to an alkene or alkane.
Substitution: Electrophilic substitution reactions can occur at the furan ring, allowing for the introduction of various functional groups such as halogens (e.g., bromine or chlorine) or nitro groups (NO₂).
Addition: The alkyne group can undergo addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., HBr) to form dihaloalkanes or haloalkenes.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(5-(But-1-yn-1-yl)-2-methylfuran-3-yl)ethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: In biological research, furan derivatives are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may serve as a lead compound for the development of new pharmaceuticals.
Medicine: The compound’s potential medicinal properties make it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets and its efficacy in treating various diseases.
Industry: In the materials science industry, furan derivatives are used in the production of polymers, resins, and other advanced materials. This compound may contribute to the development of new materials with desirable properties.
作用机制
The mechanism of action of 1-(5-(But-1-yn-1-yl)-2-methylfuran-3-yl)ethanone involves its interactions with molecular targets and pathways. The compound’s alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in bioconjugation and drug delivery applications. Additionally, the furan ring can undergo electrophilic aromatic substitution, allowing the compound to interact with various enzymes and receptors in biological systems.
相似化合物的比较
1-(5-(But-1-yn-1-yl)-2-methylfuran-3-yl)ethanone can be compared with other similar compounds, such as:
2-Methylfuran: A simpler furan derivative without the alkyne group. It is used as a solvent and intermediate in organic synthesis.
5-(But-1-yn-1-yl)furan: A furan derivative with an alkyne group but lacking the methyl group. It is used in similar synthetic applications.
3-Acetyl-2-methylfuran: A furan derivative with an acetyl group at the 3-position and a methyl group at the 2-position. It is used in flavor and fragrance industries.
The uniqueness of 1-(5-(But-1-yn-1-yl)-2-methylfuran-3-yl)ethanone lies in its combination of the alkyne group, methyl group, and furan ring, which imparts distinct chemical properties and reactivity.
属性
CAS 编号 |
106345-11-3 |
|---|---|
分子式 |
C11H12O2 |
分子量 |
176.21 g/mol |
IUPAC 名称 |
1-(5-but-1-ynyl-2-methylfuran-3-yl)ethanone |
InChI |
InChI=1S/C11H12O2/c1-4-5-6-10-7-11(8(2)12)9(3)13-10/h7H,4H2,1-3H3 |
InChI 键 |
DSJMERKWHFBYEF-UHFFFAOYSA-N |
规范 SMILES |
CCC#CC1=CC(=C(O1)C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-Dimethoxy-N-[5-(3-methylpentan-3-yl)-1,2-oxazol-3-yl]benzamide](/img/structure/B12881454.png)
